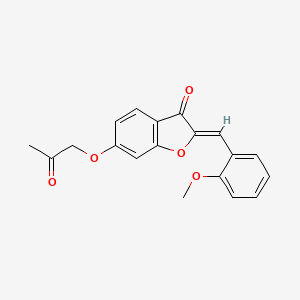

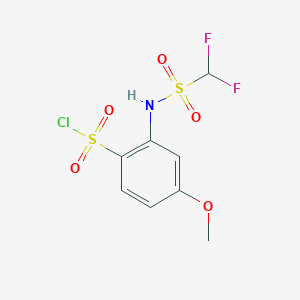

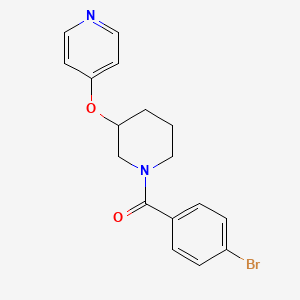

![molecular formula C19H13ClFN5O3S2 B2631652 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide CAS No. 851860-49-6](/img/structure/B2631652.png)

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzo[d]thiazol-2-ylamino group, a 1,3,4-oxadiazol-2-yl group, and a benzamide group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Techniques such as NMR (Nuclear Magnetic Resonance), HR-MS (High Resolution Mass Spectrometry), and FT-IR (Fourier Transform Infrared Spectroscopy) are commonly used to analyze the structure .Applications De Recherche Scientifique

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention for their potential as anti-tubercular agents. Recent synthetic developments have led to compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis. These compounds were evaluated in vitro and in vivo . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs. The structure-activity relationships (SAR) of these derivatives were also explored, along with molecular docking studies against the target DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity.

Antimicrobial Properties

The presence of benzothiazole moieties in compounds often correlates with antimicrobial activity. However, the specific substitution pattern matters. For instance, O-alkyl groups at positions 2, 3, or 4 of the phenyl group can eliminate antimicrobial activity in benzo[d]thiazole compounds . Further investigations into the antimicrobial potential of this compound could reveal its efficacy against various pathogens.

Anticonvulsant Activity

Certain benzothiazole derivatives exhibit anticonvulsant properties. Quantitative evaluations of compounds derived from benzo[d]thiazol-2(3H)-one revealed promising effects. Notably, compounds 3n and 3q demonstrated significant anticonvulsant activity, with protective indices higher than those of phenobarbital and valproate . Further exploration of this compound’s anticonvulsant potential is warranted.

COX-1 Inhibition

Some N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides have been synthesized and evaluated for COX-1 inhibition. While their inhibitory activity was weaker compared to standard inhibitors (indomethacin and diclofenac), understanding their COX-1 interactions could provide insights into their pharmacological effects .

Mécanisme D'action

Target of Action

Compounds containing a benzothiazole moiety have been found to exhibit a wide range of biological activities, including anti-inflammatory , anti-tubercular , and antitumor effects . The specific target of this compound would depend on the exact nature of its biological activity.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the compound acts as an anti-inflammatory agent, it might inhibit the activity of certain enzymes involved in the inflammatory response .

Biochemical Pathways

Again, the affected pathways would depend on the specific target and mode of action of the compound. If the compound acts as an anti-inflammatory agent, it might affect the pathways involved in the production of inflammatory mediators .

Pharmacokinetics

The ADME properties of the compound would depend on its chemical structure. Compounds containing a benzothiazole moiety are generally well-absorbed and have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an anti-inflammatory agent, it might reduce the production of inflammatory mediators and thereby reduce inflammation .

Orientations Futures

Propriétés

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN5O3S2/c20-10-4-3-5-11(21)16(10)17(28)22-8-15-25-26-19(29-15)30-9-14(27)24-18-23-12-6-1-2-7-13(12)31-18/h1-7H,8-9H2,(H,22,28)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDMQIJQTHKUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

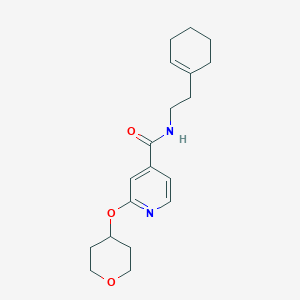

![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)

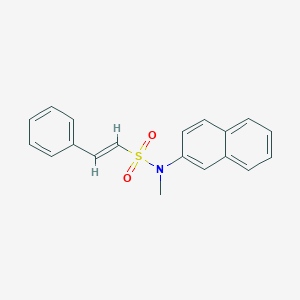

![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B2631573.png)

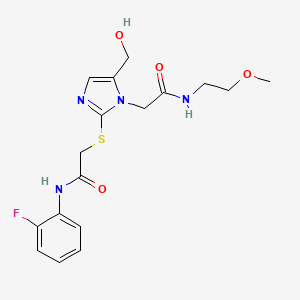

![(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide](/img/structure/B2631575.png)

![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2631590.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2631592.png)